molecular formula C17H16FNO4 B14446268 N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine CAS No. 75466-70-5

N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine

Cat. No.: B14446268
CAS No.: 75466-70-5
M. Wt: 317.31 g/mol
InChI Key: ZJEZBEPQBFVQPO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenyl group attached to the methoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, which is then followed by the reaction with 4-fluorobenzyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as crystallization and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets. The fluorophenyl group can participate in various binding interactions, while the methoxycarbonyl moiety can influence the compound’s reactivity and stability. These interactions can affect pathways involved in protein synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
  • N-{[(2-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine

Uniqueness

N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

CAS No.

75466-70-5

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

(2S)-2-[(4-fluorophenyl)methoxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)11-23-17(22)19-15(16(20)21)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1

InChI Key

ZJEZBEPQBFVQPO-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.